![molecular formula C22H18N2O3 B13116693 3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural properties This compound belongs to the family of spiro compounds, which are characterized by a spiro-connected bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one and an amine source can yield the desired diamino compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential as a fluorescent probe in diagnostic imaging.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to track molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-carboxylic acid
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-carboxylic acid
- 3’,6’-Diacetoxy-2’,7’-difluoro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-carboxylic acid
Uniqueness
3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one stands out due to its dual amino groups and dimethyl substitutions, which confer unique chemical reactivity and biological interactions. Its spiro structure also contributes to its stability and distinct fluorescent properties, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C22H18N2O3 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3',6'-diamino-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C22H18N2O3/c1-11-7-15-19(9-17(11)23)26-20-10-18(24)12(2)8-16(20)22(15)14-6-4-3-5-13(14)21(25)27-22/h3-10H,23-24H2,1-2H3 |
InChI-Schlüssel |
CFXACCOGJNQFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



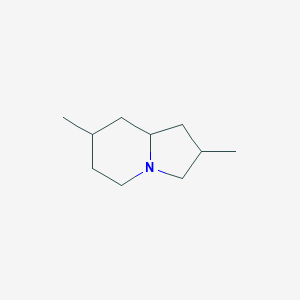
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
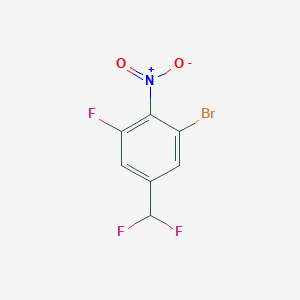
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
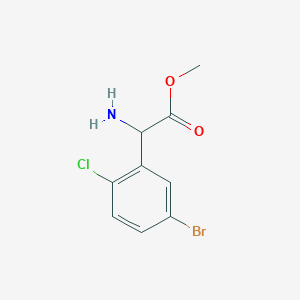
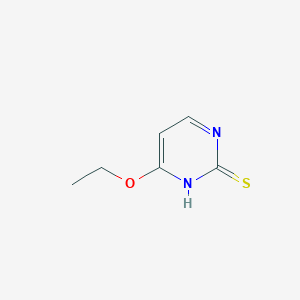
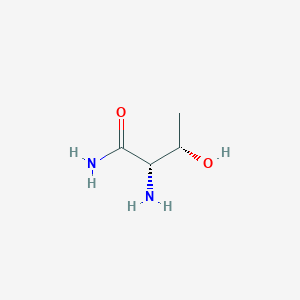
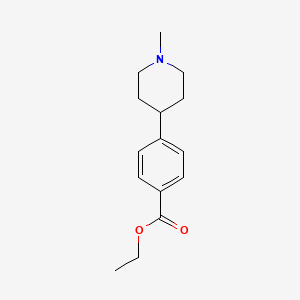
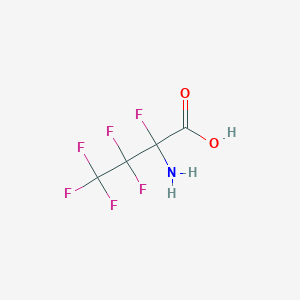

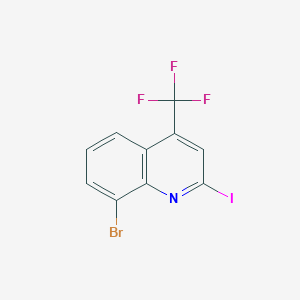
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
